Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and an ethyl ester group at position 3 of the 1,8-naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and eco-friendly approaches are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, metal catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and photochemical properties .
Scientific Research Applications
Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of bacterial cell processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
1,8-Naphthyridine: The parent compound with a similar core structure but without the bromine and ethyl ester substitutions.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for the treatment of bacterial infections.
Enoxacin and Nalidixic Acid: Other fluoroquinolone antibiotics with similar core structures but different substituents.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by various research findings.
Overview of this compound
The compound is characterized by:
- Structure : Contains two bromine atoms at positions 2 and 6 and an ethyl ester group at position 3 of the naphthyridine core.
- Chemical Properties : Exhibits reactivity through substitution, oxidation, and coupling reactions, leading to a variety of derivatives with potential biological activities .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound can inhibit bacterial growth effectively at relatively low concentrations .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16 µg/mL |
Aspergillus flavus | 32 µg/mL |
The antifungal activity indicates its potential use in treating fungal infections .
Anticancer Potential
Recent studies have also explored the anticancer potential of naphthyridine derivatives. This compound has been investigated for its effects on cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 µM |
MCF-7 (breast cancer) | 20 µM |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may bind to bacterial enzymes, disrupting their function and leading to cell death.
- Induction of Apoptosis in Cancer Cells : By triggering apoptotic pathways in cancer cells, it can inhibit tumor growth .
Case Study 1: Antimicrobial Evaluation
A study conducted by Elkanzi et al. assessed various naphthyridine derivatives for antimicrobial activity. This compound was among the most effective compounds tested against both Gram-positive and Gram-negative bacteria. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy .
Case Study 2: Anticancer Activity
In a preclinical study on breast cancer models, this compound demonstrated significant tumor reduction rates when administered in combination with standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation into its role as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJNHKATBMRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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